molecular formula C17H23N3O3S B2956769 1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine CAS No. 2176152-48-8

1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine

Cat. No.: B2956769
CAS No.: 2176152-48-8
M. Wt: 349.45
InChI Key: YRTSIHDFSLHNMF-UHFFFAOYSA-N
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Description

1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a methoxy-methylbenzenesulfonyl group and a methyl-pyrazol group

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for targeting specific enzymes or receptors.

    Industry: Used in the synthesis of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Pyrazol Group: The pyrazol moiety can be introduced via nucleophilic substitution or coupling reactions.

    Sulfonylation: The final step often involves the sulfonylation of the aromatic ring using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce sulfides.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine would depend on its specific biological target. Typically, such compounds might inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methoxybenzenesulfonyl)-3-(1H-pyrazol-3-yl)piperidine
  • 1-(3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
  • 1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1H-pyrazol-3-yl)piperidine

Uniqueness

1-(4-methoxy-3-methylbenzenesulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both methoxy and methyl groups on the aromatic ring, along with the pyrazol and piperidine moieties, can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-11-15(6-7-17(13)23-3)24(21,22)20-9-4-5-14(12-20)16-8-10-19(2)18-16/h6-8,10-11,14H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTSIHDFSLHNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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